molecular formula C15H15N3O3S3 B2686380 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034467-51-9

4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2686380
CAS No.: 2034467-51-9
M. Wt: 381.48
InChI Key: BATSMQHDQXTCHB-UHFFFAOYSA-N
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Description

4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that features a benzo[c][1,2,5]thiadiazole coreThe benzo[c][1,2,5]thiadiazole moiety is known for its electron-accepting properties, making it a valuable component in the design of organic semiconductors and other advanced materials .

Preparation Methods

The synthesis of 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, its anticancer activity could be attributed to its ability to inhibit hypoxia-inducible factors, thereby reducing tumor growth and metastasis . The compound’s electron-accepting properties also play a crucial role in its function as an organic semiconductor, facilitating charge transfer processes in electronic devices .

Comparison with Similar Compounds

4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can be compared with other benzo[c][1,2,5]thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S3/c19-24(20,14-3-1-2-13-15(14)17-23-16-13)18-7-4-11(5-8-18)21-12-6-9-22-10-12/h1-3,6,9-11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATSMQHDQXTCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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